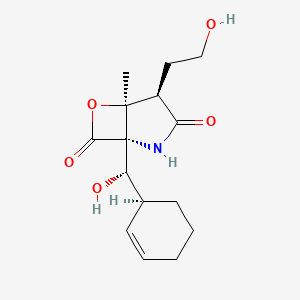![molecular formula C35H35FN6O6 B10821854 N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10821854.png)
N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MI-389 est un composé connu sous le nom de dégradeur PROTAC (Protéolyse Targeting Chimera) du facteur de terminaison de la traduction G1 à la transition de phase S1. Il est utilisé dans la recherche scientifique pour perturber les cibles qui sont des dépendances partagées dans différentes lignées cellulaires de leucémie myéloïde aiguë et de leucémie lymphoblastique aiguë. L’action du MI-389 dépend de la ligase E3 CRL4 CRBN .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du MI-389 implique plusieurs étapes, y compris la formation d’une molécule hétérobifunctionnelle qui peut se lier à la fois à la protéine cible et à la ligase E3. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et non divulguées publiquement. on sait que le composé est synthétisé pour atteindre une pureté élevée de 99,34% .
Méthodes de production industrielle
Les méthodes de production industrielle du MI-389 ne sont pas largement documentées. Le composé est principalement produit à des fins de recherche et est disponible en différentes quantités, y compris 1 mg, 5 mg, 10 mg, 50 mg et 100 mg .
Analyse Des Réactions Chimiques
Types de réactions
MI-389 subit diverses réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le MI-389 comprennent le diméthylsulfoxyde (DMSO) et d’autres solvants. Les conditions de ces réactions nécessitent souvent des températures et des niveaux de pH spécifiques pour assurer la stabilité et l’efficacité du composé .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant le MI-389 sont généralement des intermédiaires qui sont ensuite transformés pour obtenir le composé final. Ces intermédiaires sont essentiels pour la capacité du composé à dégrader la protéine cible .
Applications de la recherche scientifique
MI-389 a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier la dégradation de protéines spécifiques et les mécanismes impliqués dans la dégradation des protéines.
Biologie : Utilisé dans les études de lignées cellulaires pour comprendre la dépendance de certaines lignées cellulaires à des protéines spécifiques.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement de la leucémie myéloïde aiguë et de la leucémie lymphoblastique aiguë.
Industrie : Employé dans le développement de nouveaux composés PROTAC et autres thérapies ciblées
Applications De Recherche Scientifique
MI-389 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of specific proteins and the mechanisms involved in protein degradation.
Biology: Utilized in cell line studies to understand the dependency of certain cell lines on specific proteins.
Medicine: Investigated for its potential therapeutic applications in treating acute myeloid leukemia and acute lymphoblastic leukemia.
Industry: Employed in the development of new PROTAC compounds and other targeted therapies
Mécanisme D'action
MI-389 exerce ses effets en se liant au facteur de terminaison de la traduction G1 à la transition de phase S1 et à la ligase E3 CRL4 CRBN. Cette liaison conduit à l’ubiquitination et à la dégradation subséquente de la protéine cible. Les cibles moléculaires et les voies impliquées comprennent la voie de la ligase E3 CRL4 CRBN, qui est essentielle pour l’activité du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
MI-389 : Un dégradeur PROTAC du facteur de terminaison de la traduction G1 à la transition de phase S1.
Autres PROTAC : Composés qui ciblent différentes protéines pour la dégradation en utilisant des mécanismes similaires.
Unicité
MI-389 est unique en sa capacité à cibler le facteur de terminaison de la traduction G1 à la transition de phase S1, ce qui en fait un outil précieux pour étudier la dégradation des protéines dans des lignées cellulaires spécifiques. Sa pureté élevée et son action spécifique sur la voie de la ligase E3 CRL4 CRBN le distinguent des autres composés PROTAC .
Propriétés
Formule moléculaire |
C35H35FN6O6 |
|---|---|
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C35H35FN6O6/c1-18-26(17-23-22-16-20(36)10-11-24(22)40-31(23)44)39-19(2)29(18)33(46)38-15-6-4-3-5-14-37-25-9-7-8-21-30(25)35(48)42(34(21)47)27-12-13-28(43)41-32(27)45/h7-11,16-17,27,37,39H,3-6,12-15H2,1-2H3,(H,38,46)(H,40,44)(H,41,43,45)/b23-17- |
Clé InChI |
VXBLUAKQWQJPAD-QJOMJCCJSA-N |
SMILES isomérique |
CC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)/C=C\5/C6=C(C=CC(=C6)F)NC5=O |
SMILES canonique |
CC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)C=C5C6=C(C=CC(=C6)F)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


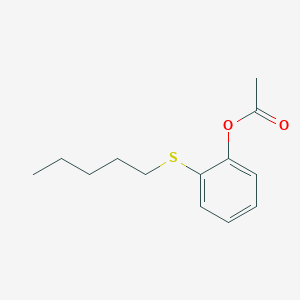
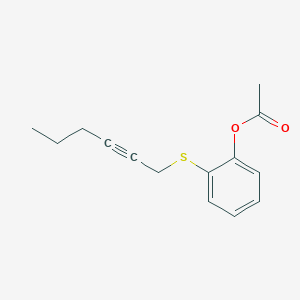

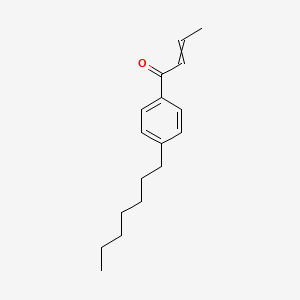
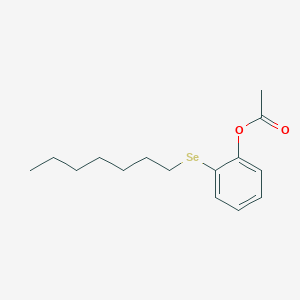
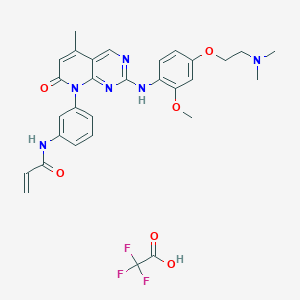
![2-[(5R,8S,12R,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821815.png)
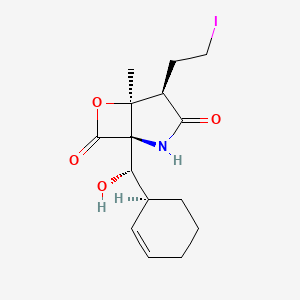
![(1S,5S,6S)-5-(hydroxymethyl)-1-methoxy-6-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one](/img/structure/B10821824.png)
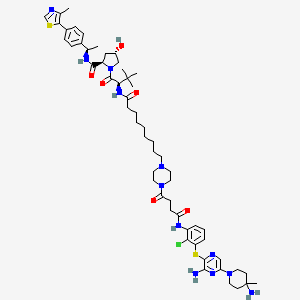
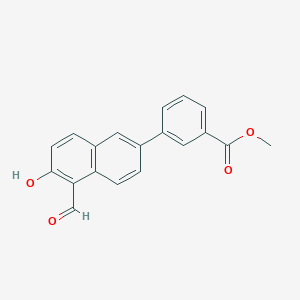
![N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B10821845.png)
